molecular formula C17H18N4O3S B14867036 N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide

Cat. No.: B14867036
M. Wt: 358.4 g/mol
InChI Key: XKSZVMWCZQODIH-UHFFFAOYSA-N
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Description

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiazole ring, an oxadiazole ring, and a benzamide moiety. The thiazole ring is known for its diverse biological activities, making this compound of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide involves multiple steps, starting with the preparation of the thiazole and oxadiazole rings. One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol to form the thiazole ring . The oxadiazole ring can be synthesized by reacting hydrazides with carbon disulfide and potassium hydroxide, followed by cyclization with an appropriate acid . The final step involves coupling the thiazole and oxadiazole rings with 4-isopropoxybenzoyl chloride under basic conditions to form the target compound.

Chemical Reactions Analysis

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide involves its interaction with various molecular targets. The thiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or cytotoxic effects . The oxadiazole ring contributes to the compound’s stability and enhances its binding affinity to target molecules .

Comparison with Similar Compounds

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide is unique due to the combination of the thiazole and oxadiazole rings, which confer distinct biological activities. Similar compounds include:

Properties

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

IUPAC Name

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C17H18N4O3S/c1-9(2)23-13-7-5-12(6-8-13)15(22)19-17-21-20-16(24-17)14-10(3)18-11(4)25-14/h5-9H,1-4H3,(H,19,21,22)

InChI Key

XKSZVMWCZQODIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC(C)C

Origin of Product

United States

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